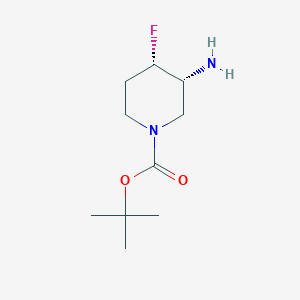

Tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate

Vue d'ensemble

Description

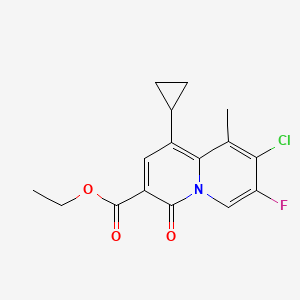

Tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H19FN2O2 . It has a molecular weight of 218.27 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound has two defined stereocentres .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.5±3.0 kJ/mol and a flash point of 126.5±27.3 °C . The compound has a molar refractivity of 55.7±0.4 cm3 .Applications De Recherche Scientifique

Synthesis and Characterization

Tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate is a versatile intermediate used in the synthesis of complex organic molecules. It has been employed in stereoselective syntheses, demonstrating its utility in creating compounds with specific three-dimensional structures. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been used in reactions to yield cis isomers with high selectivity, showcasing the compound's role in precise synthetic applications (Boev et al., 2015). Similarly, enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives have been synthesized from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, further emphasizing its importance in the synthesis of bioactive molecules (Marin et al., 2004).

Advanced Organic Synthesis Techniques

The compound has been central to developing novel synthetic methodologies. For example, the vinylfluoro group has been utilized as an acetonyl cation equivalent in the synthesis of pipecolic acid derivatives, highlighting innovative approaches to constructing complex molecules (Purkayastha et al., 2010). Additionally, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with specific reagents has led to the formation of piperidine derivatives fused with oxygen heterocycles, showcasing the compound's utility in creating novel ring systems (Moskalenko & Boev, 2014).

Pharmaceutical and Material Science Applications

Furthermore, this compound serves as a key intermediate in the synthesis of biologically active compounds. It has been involved in the synthesis of intermediates for drugs such as omisertinib (AZD9291), illustrating its critical role in the pharmaceutical industry (Zhao et al., 2017). The compound has also facilitated the development of novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis, demonstrating its versatility in material science applications (Umemoto et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . It is recommended to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .

Propriétés

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHJEFDRBTZVEL-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)

![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)

![1-Cyclobutyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109038.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)